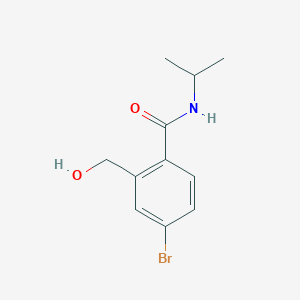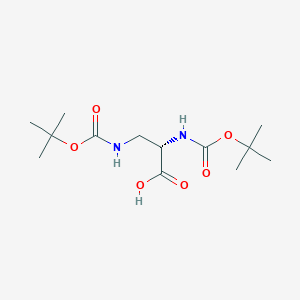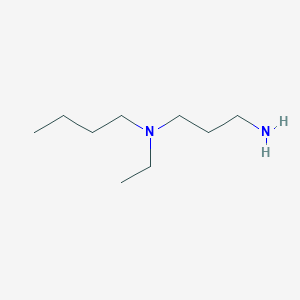
3-(4-Ethoxy-3-methoxy-phenyl)-propylamine
説明
“3-(4-Ethoxy-3-methoxy-phenyl)-propylamine” is a lesser-known psychedelic drug, also known as MEPEA . It was first synthesized by Alexander Shulgin . The minimum dosage is listed as 300 mg, and the duration is unknown . Very little data exists about the pharmacological properties, metabolism, and toxicity of MEPEA .
Molecular Structure Analysis
The molecular structure of “3-(4-Ethoxy-3-methoxy-phenyl)-propylamine” is represented by the empirical formula C11H17NO2 . It has a molar mass of 195.262 g·mol−1 . The InChI key is AFMUTJRFLRYILG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “3-(4-Ethoxy-3-methoxy-phenyl)-propylamine” is a solid . Its empirical formula is C12H16O4 , and its molecular weight is 224.25 . The InChI key is BTKVFGHQNRGQIB-UHFFFAOYSA-N .科学的研究の応用
Synthesis and Characterization of Organotellurium Compounds
Research has demonstrated the synthesis and spectral characterization of organotellurium(II) compounds, highlighting the utility of 3-(4-Ethoxy-3-methoxy-phenyl)-propylamine in forming Schiff's bases and its derivatives. These compounds have been characterized by various spectroscopic methods and analyzed for their molecular structures and interactions, showcasing their significance in the study of organotellurium chemistry (Raghavendra, Siddagangaiah, & Upreti, 2015).
Pharmacological Actions of Beta-hydroxy and Methoxy Phenyl-n-propylamines
Another study focused on the comparative pharmacological actions of beta-hydroxy and methoxy derivatives of phenyl-n-propylamines, including substances related to 3-(4-Ethoxy-3-methoxy-phenyl)-propylamine. This research provided insights into their effects on blood pressure, bronchodilation, and toxicity, contributing valuable information to the pharmacological understanding of these compounds (Graham & Cartland, 1944).
Reactions with Nitrous Acid
The study of reactions between 3-phenyl-1-propylamine-1-^(14)C and 3-(p-Methoxyphenyl)-1-propylamine-1-^(14)C with nitrous acid sheds light on the formation of various hydrocinnamyl alcohols and benzylmethyl-carbinol derivatives. This research is essential for understanding the chemical behavior and potential applications of 3-(4-Ethoxy-3-methoxy-phenyl)-propylamine in synthetic organic chemistry (Fort & Roberts, 1956).
Analytical Characterizations of Arylcyclohexylamines
A study on the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, including derivatives of 3-(4-Ethoxy-3-methoxy-phenyl)-propylamine, highlights their significance as psychoactive substances. This research aids in the identification and analysis of new psychoactive substances, contributing to forensic and legislative efforts in controlling drug abuse (Wallach et al., 2016).
Antibacterial and Modulatory Activity
Investigation into the antibacterial and modulatory activity of derivatives from lapachol and nor-lapachol, synthesized using 3-(4-Ethoxy-3-methoxy-phenyl)-propylamine, demonstrates their potential as antibacterial agents and modulators of antibiotic resistance. This research provides insights into the therapeutic applications of these compounds in addressing bacterial infections and resistance (Figueredo et al., 2020).
作用機序
特性
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h6-7,9H,3-5,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJHINOZUXDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291243 | |
| Record name | 4-Ethoxy-3-methoxybenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine | |
CAS RN |
889939-67-7 | |
| Record name | 4-Ethoxy-3-methoxybenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-methoxybenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine](/img/structure/B3164097.png)






![{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164142.png)
![3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid](/img/structure/B3164145.png)


![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid](/img/structure/B3164180.png)
